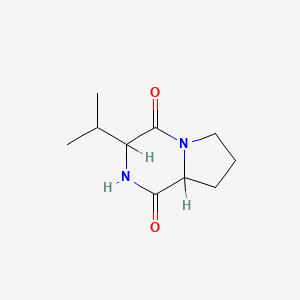

Cyclo(Pro-Val)

Descripción

Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- has been reported in Streptomyces nigra, Aspergillus fumigatus, and other organisms with data available.

Structure

3D Structure

Propiedades

IUPAC Name |

3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUAWXQORJEMBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971985 |

Source

|

| Record name | 1-Hydroxy-3-(propan-2-yl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5654-87-5 |

Source

|

| Record name | Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC153414 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-3-(propan-2-yl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Cyclo(Pro-Val) Diketopiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Cyclo(Pro-Val), a diketopiperazine with significant biological activities. The document details its occurrence in various organisms and food products, presents quantitative data, outlines experimental protocols for its isolation and characterization, and illustrates key biological pathways associated with its function and biosynthesis.

Introduction to Cyclo(Pro-Val)

Cyclo(Pro-Val), also known as cyclo(L-prolyl-L-valine), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of compounds. These molecules are secondary metabolites produced by a wide range of organisms, including bacteria, fungi, marine invertebrates, and are also found in various food products. Cyclo(Pro-Val) has garnered interest in the scientific community due to its diverse biological activities, including antimicrobial, anti-inflammatory, and quorum sensing modulatory effects. This guide serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development, providing detailed information on the natural origins of this promising bioactive compound.

Natural Sources of Cyclo(Pro-Val)

Cyclo(Pro-Val) has been identified in a variety of natural sources, spanning marine and terrestrial organisms, as well as processed foods.

Microbial Sources

Microorganisms are a prolific source of diketopiperazines, including Cyclo(Pro-Val). Several bacterial and fungal species have been reported to produce this compound.

-

Bacteria:

-

Bacillus species : Bacillus pumilus and Bacillus thuringiensis have been identified as producers of Cyclo(Pro-Val).[1][2] In B. thuringiensis JCK-1233, a stereoisomer, cyclo-(D-Pro-L-Val), has been isolated and characterized.[3][4]

-

Pseudomonas aeruginosa : This bacterium is known to produce various cyclic dipeptides, including Cyclo(Pro-Val), which are involved in quorum sensing.[1]

-

Serratia odorifera : Cyclo(Pro-Val) has been identified as a quorum sensing signaling molecule in this species.[5]

-

-

Fungi:

Marine Organisms

The marine environment is a rich reservoir of unique bioactive compounds, and Cyclo(Pro-Val) has been isolated from marine invertebrates.

-

Marine Sponges:

Food Sources

Cyclo(Pro-Val) is also found in a range of food products, often formed during processing, such as fermentation and roasting.

-

Roasted Products:

-

Coffee: Roasted coffee beans are a significant source of proline-containing diketopiperazines, including Cyclo(Pro-Val).[4][7] The concentration of these compounds tends to increase with the intensity of roasting and they contribute to the characteristic bitter taste of coffee.[8]

-

Cocoa and Chocolate: Similar to coffee, cocoa and chocolate products contain Cyclo(Pro-Val), which is formed during the roasting of cocoa beans.[8]

-

-

Fermented Products:

-

Cheese and Beef: The presence of Cyclo(Pro-Val) has been detected in cheese and beef, likely as a result of microbial activity and aging processes.[8]

-

Quantitative Data on Cyclo(Pro-Val) in Natural Sources

The concentration of Cyclo(Pro-Val) can vary significantly depending on the source and processing conditions. The following table summarizes available quantitative data.

| Natural Source | Analyte | Concentration | Analytical Method | Reference |

| Food Products | ||||

| Roasted Coffee | Proline-based Diketopiperazines (including Cyclo(Pro-Val)) | Present (qualitative) | LC-ESI-MS, GC-EI-MS | [4][7] |

| Espresso | Total Diketopiperazines | 20-30 mg per serving | Not specified | [3] |

| Microbial Cultures | ||||

| Bacillus thuringiensis JCK-1233 Culture Broth | cyclo-(D-Pro-L-Val) | 12.0 mg from 10 L culture | Chromatography, NMR, MS | [2] |

Note: Specific quantitative data for Cyclo(Pro-Val) in many sources is not extensively reported in the literature, often being identified as present without precise concentration measurements.

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of Cyclo(Pro-Val) from a microbial source, based on the protocol described for Bacillus thuringiensis JCK-1233 by Park et al. (2020).

Isolation of cyclo-(D-Pro-L-Val) from Bacillus thuringiensis JCK-1233

4.1.1. Culture and Extraction

-

Bacterial Culture: Bacillus thuringiensis JCK-1233 is cultured in a suitable broth medium (e.g., Tryptic Soy Broth) at 30°C with shaking for an appropriate period to allow for the production of secondary metabolites.

-

Extraction: The culture broth (10 L) is condensed and then partitioned with dichloromethane (B109758) (CH₂Cl₂). The CH₂Cl₂ soluble fraction is collected and concentrated.

4.1.2. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography (CC): The crude CH₂Cl₂ extract (2.3 g) is subjected to silica gel CC. The column is eluted with a gradient of solvents to separate the components into fractions.

-

Fractionation: The fractions are collected and monitored by techniques such as thin-layer chromatography (TLC). Fraction C7 (510 mg) is further fractionated using silica gel CC with a CH₂Cl₂-acetone (20:1, v/v) solvent system, yielding eight sub-fractions (C7.1–C7.8).

-

Further Purification: Sub-fraction C7.4 (130 mg) is further purified by silica gel CC with a hexane-ethyl acetate (B1210297) (1:1, v/v) eluent to yield four additional sub-fractions (C7.4.1–C7.4.4).

-

Final Isolation: Sub-fraction C7.4.2 (45 mg) is subjected to further purification using silica gel CC with a CH₂Cl₂-acetone (30:1, v/v) solvent system to yield pure cyclo-(D-Pro-L-Val) (12.0 mg).

4.1.3. Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are conducted to elucidate the chemical structure and stereochemistry of the molecule.

The following diagram illustrates the general workflow for the isolation and purification of cyclo-(D-Pro-L-Val) from Bacillus thuringiensis JCK-1233.

Signaling and Biosynthetic Pathways

Quorum Sensing Signaling Pathway in Serratia

In many Gram-negative bacteria, including Serratia species, diketopiperazines can act as quorum sensing (QS) molecules, mediating cell-to-cell communication and regulating gene expression in a population density-dependent manner. While the specific receptor for Cyclo(Pro-Val) in Serratia odorifera is not fully elucidated, a general LuxI/LuxR-type QS circuit is often involved.

The following diagram illustrates a representative DKP-mediated quorum sensing signaling pathway in Serratia.

Fungal Biosynthesis of Cyclo(Pro-Val)

In fungi, the biosynthesis of diketopiperazines such as Cyclo(Pro-Val) is typically carried out by large, multidomain enzymes called nonribosomal peptide synthetases (NRPSs). These NRPSs assemble the dipeptide from its constituent amino acids (proline and valine) through a series of enzymatic reactions.

The following diagram provides a conceptual overview of the NRPS-mediated biosynthesis of Cyclo(Pro-Val).

Conclusion

Cyclo(Pro-Val) is a naturally occurring diketopiperazine with a widespread distribution across microbial, marine, and food-based sources. Its presence in these diverse environments highlights its potential ecological and physiological significance. For researchers and professionals in drug development, the varied biological activities of Cyclo(Pro-Val) make it an attractive lead compound for further investigation. This guide has provided a consolidated resource on its natural origins, quantitative occurrence, methods for its isolation, and an overview of the biological pathways in which it is involved. Further research is warranted to fully elucidate the therapeutic potential of this versatile molecule.

References

- 1. CYCLO(-PRO-VAL) | 2854-40-2 [chemicalbook.com]

- 2. Frontiers | A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction [frontiersin.org]

- 3. Coffee bean - Wikipedia [en.wikipedia.org]

- 4. Identification of proline-based diketopiperazines in roasted coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shop.bachem.com [shop.bachem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Cyclo(-Pro-Val) | CymitQuimica [cymitquimica.com]

Biosynthesis of Cyclo(Pro-Val) in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Pro-Val), a cyclic dipeptide (also known as a 2,5-diketopiperazine), is a secondary metabolite produced by various bacteria and exhibits a range of biological activities, including roles in quorum sensing and antimicrobial effects. Understanding its biosynthesis is crucial for harnessing its potential in drug development and biotechnology. This technical guide provides an in-depth overview of the primary biosynthetic pathways of Cyclo(Pro-Val) in bacteria, focusing on the well-documented Non-Ribosomal Peptide Synthetase (NRPS) pathway and the alternative Cyclodipeptide Synthase (CDPS) pathway. This guide includes detailed descriptions of the enzymatic machinery, quantitative data on production, comprehensive experimental protocols, and visualizations of the key processes to facilitate further research and application.

Introduction to Cyclo(Pro-Val) and its Biosynthesis

Cyclo(L-Pro-L-Val) is a diketopiperazine formed from the amino acids proline and valine.[1] In bacteria, these cyclic dipeptides are primarily synthesized via two distinct enzymatic pathways:

-

Non-Ribosomal Peptide Synthetases (NRPSs): Large, modular megaenzymes that activate and link amino acids in an assembly-line fashion, independent of ribosomes.[2][3]

-

Cyclodipeptide Synthases (CDPSs): A more recently discovered family of smaller enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates.[4][5]

This guide will delve into the molecular mechanisms of both pathways, with a particular focus on the NRPS-mediated synthesis in Pseudomonas aeruginosa, for which experimental evidence directly links specific enzymes to Cyclo(Pro-Val) production.

Non-Ribosomal Peptide Synthetase (NRPS) Pathway

The NRPS pathway is a major route for the synthesis of a wide array of peptide natural products in microorganisms.[2] These multienzyme complexes are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain.

Core Domains of NRPS Modules

A minimal NRPS module consists of three essential domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a 4'-phosphopantetheine (B1211885) (Ppant) arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the aminoacyl groups tethered to the T domains of adjacent modules.

Additional domains, such as epimerization (E) domains for converting L-amino acids to their D-isomers, may also be present.[3] The final release and cyclization of the dipeptide from the NRPS template is often mediated by a terminal thioesterase (TE) domain.

NRPS-Mediated Synthesis of Cyclo(Pro-Val) in Pseudomonas aeruginosa

Research has implicated several NRPS enzymes in the production of Cyclo(Pro-Val) in Pseudomonas aeruginosa. Specifically, mutations in the genes pvdJ, ambB, and pchE have been shown to affect the levels of this cyclic dipeptide.[6][7][8] These genes are part of larger biosynthetic gene clusters responsible for the production of siderophores (pyoverdine and pyochelin) and an antimetabolite (AMB). It is hypothesized that Cyclo(Pro-Val) may be formed as a side product of these primary metabolic pathways through the premature release and cyclization of a dipeptidyl intermediate.

-

ambB: Part of the amb gene cluster, ambB encodes a non-ribosomal peptide synthetase. The AmbB protein is composed of an adenylation (A) domain, a thiolation (T) domain, and a condensation (C) domain.[9][10] The A domain of AmbB has been shown to activate L-alanine.[10]

-

pchE: Located in the pyochelin biosynthetic gene cluster, pchE encodes an NRPS that incorporates the first L-cysteine into the pyochelin backbone. It contains a condensation/cyclization domain, an adenylation domain, a peptidyl carrier protein (PCP) or thiolation (T) domain, and an epimerase (E) domain.[11][12]

-

pvdJ: This gene is part of the pyoverdine biosynthetic gene cluster. The PvdJ NRPS is involved in the elongation of the pyoverdine peptide chain.[2][13][14]

The precise mechanism by which these NRPSs contribute to Cyclo(Pro-Val) formation is likely through the interaction of modules that activate proline and valine, followed by the off-loading of the Pro-Val dipeptide.

Quantitative Data on Cyclo(Pro-Val) Production

The following table summarizes the relative abundance of Cyclo(Pro-Val) in various P. aeruginosa PAO1 NRPS mutants compared to the wild-type strain, as determined by HPLC analysis of culture supernatants.[15]

| Strain | Relevant Gene | Predicted Function of Gene Product | Relative Abundance of Cyclo(Pro-Val) (Mean ± SE) |

| Wild-Type PAO1 | - | - | 1.00 ± 0.12 |

| pvdJ mutant | pvdJ | NRPS in pyoverdine synthesis | 0.45 ± 0.08 |

| ambB mutant | ambB | NRPS in AMB synthesis | 0.52 ± 0.09 |

| pchE mutant | pchE | NRPS in pyochelin synthesis | 0.61 ± 0.10 |

Data is normalized to the wild-type production level.

Experimental Protocols

This protocol describes a common method for creating unmarked gene deletions.[1][16][17][18][19]

-

Vector Construction:

-

Amplify ~500 bp upstream and downstream homologous regions of the target NRPS gene (e.g., pvdJ, ambB, or pchE) from P. aeruginosa genomic DNA using PCR.

-

Fuse the upstream and downstream fragments, creating a deletion allele.

-

Clone the fused fragment into a suicide vector containing an antibiotic resistance marker (e.g., tetracycline) and a counter-selectable marker like sacB. The sacB gene confers sucrose (B13894) sensitivity.

-

-

Conjugation and Merodiploid Selection:

-

Transform the suicide vector into an E. coli donor strain.

-

Conjugate the donor E. coli with the recipient P. aeruginosa.

-

Select for single-crossover mutants (merodiploids) on agar (B569324) plates containing an antibiotic to which the suicide vector confers resistance and an antibiotic to select against the E. coli donor.

-

-

Counter-selection and Mutant Screening:

-

Culture the merodiploid strains in a medium without antibiotic selection to allow for a second crossover event.

-

Plate the culture on a medium containing sucrose. Cells that have lost the integrated plasmid through a second crossover will survive, while those that retain the sacB gene will be killed.

-

Screen sucrose-resistant colonies by PCR using primers flanking the target gene to confirm the deletion. Sequence the PCR product to verify the seamless deletion.

-

Due to their large size, heterologous expression of full NRPS modules can be challenging.[20][21][22][23][24]

-

Cloning and Expression:

-

Clone the NRPS gene or a specific domain of interest into an expression vector with an inducible promoter (e.g., pET series for E. coli).

-

Co-express with a 4'-phosphopantetheinyl transferase (PPTase) like Sfp to convert the apo-T domain to its active holo-form.

-

Transform the construct into a suitable expression host like E. coli BL21(DE3).

-

Grow the culture to mid-log phase and induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to improve protein solubility.

-

-

Purification:

-

Harvest the cells and lyse them by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

If the protein is tagged (e.g., with a His-tag), perform affinity chromatography (e.g., Ni-NTA).

-

Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.

-

Analyze the purified protein by SDS-PAGE.

-

Cyclodipeptide Synthase (CDPS) Pathway

The CDPS pathway represents a more streamlined approach to cyclodipeptide synthesis.[4][5] CDPSs are structurally similar to the catalytic domains of class I aminoacyl-tRNA synthetases (aaRSs).[4]

Mechanism of CDPSs

The catalytic cycle of a CDPS involves the following steps:[5][25]

-

Binding of the first aminoacyl-tRNA: The aminoacyl moiety is transferred to a conserved serine residue in the enzyme's active site (pocket P1), forming an aminoacyl-enzyme intermediate.

-

Binding of the second aminoacyl-tRNA: The aminoacyl group of the second substrate binds in a second pocket (P2).

-

Peptide Bond Formation: The second aminoacyl group attacks the first, forming a dipeptidyl-enzyme intermediate.

-

Cyclization and Release: The dipeptide undergoes intramolecular cyclization to form the diketopiperazine ring, which is then released from the enzyme.

While specific CDPSs for Cyclo(Pro-Val) have not been extensively characterized in bacteria, the analysis of CDPS substrate specificity suggests that enzymes with appropriate active site residues for proline and valine could produce this compound.[26][27][28]

Experimental Protocols

This assay is used to determine the product profile of a purified CDPS enzyme.

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., Tris-HCl with MgCl2 and KCl).

-

Add purified CDPS enzyme.

-

Add total tRNA from a suitable source (e.g., E. coli).

-

Add a mixture of all 20 proteinogenic amino acids.

-

Add purified aminoacyl-tRNA synthetases (or a crude extract containing them).

-

Initiate the reaction by adding ATP.

-

-

Incubation and Extraction:

-

Incubate the reaction at an optimal temperature (e.g., 30-37°C) for several hours.

-

Stop the reaction and extract the cyclodipeptides with an organic solvent like ethyl acetate.

-

-

Analysis:

-

Evaporate the solvent and redissolve the extract in a suitable solvent.

-

Analyze the products by HPLC and identify the masses of the synthesized cyclodipeptides by mass spectrometry (LC-MS).[29] Compare the retention times and mass spectra with authentic standards of potential products, including Cyclo(Pro-Val).

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: NRPS-mediated biosynthesis of Cyclo(Pro-Val).

Caption: CDPS-mediated biosynthesis of Cyclo(Pro-Val).

Caption: Workflow for gene knockout in P. aeruginosa.

Conclusion

The biosynthesis of Cyclo(Pro-Val) in bacteria is a fascinating example of the versatility of microbial secondary metabolism. While the NRPS pathway in organisms like P. aeruginosa provides a concrete framework for studying its formation, the potential for CDPS-mediated synthesis highlights an alternative and efficient route. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate these pathways, engineer novel derivatives, and explore the full therapeutic potential of this intriguing cyclic dipeptide. Future work should focus on the definitive identification of the specific NRPS modules and CDPS enzymes responsible for Cyclo(Pro-Val) synthesis and the detailed characterization of their kinetics and substrate specificities.

References

- 1. Precision-engineering the Pseudomonas aeruginosa genome with two-step allelic exchange | Springer Nature Experiments [experiments.springernature.com]

- 2. Biosynthesis of Novel Pyoverdines by Domain Substitution in a Nonribosomal Peptide Synthetase of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonribosomal Peptide Synthesis Definitely Working Out of the Rules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclodipeptide synthases, a family of class-I aminoacyl-tRNA synthetase-like enzymes involved in non-ribosomal peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclodipeptide synthases - Wikipedia [en.wikipedia.org]

- 6. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 7. researchgate.net [researchgate.net]

- 8. Non-ribosomal Peptide Synthases from Pseudomonas aeruginosa Play a Role in Cyclodipeptide Biosynthesis, Quorum-Sensing Regulation, and Root Development in a Plant Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Pseudomonas aeruginosa antimetabolite L -2-amino-4-methoxy-trans-3-butenoic acid (AMB) is made from glutamate and two alanine residues via a thiotemplate-linked tripeptide precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nonribosomal Peptides for Iron Acquisition: pyochelin biosynthesis as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PvdL Orchestrates the Assembly of the Nonribosomal Peptide Synthetases Involved in Pyoverdine Biosynthesis in Pseudomonas aeruginosa [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Precision-engineering the Pseudomonas aeruginosa genome with two-step allelic exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A rapid seamless method for gene knockout in Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]

- 19. A rapid seamless method for gene knockout in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In-Situ Purification of Non-Ribosomal Peptide Synthetases Assembly Line for Structural and Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Direct cloning and heterologous expression of natural product biosynthetic gene clusters by transformation-associated recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]

- 24. opus.bsz-bw.de [opus.bsz-bw.de]

- 25. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity [mdpi.com]

- 26. Analysis of 51 cyclodipeptide synthases reveals the basis for substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes [frontiersin.org]

- 29. Directed evolution of a cyclodipeptide synthase with new activities via label-free mass spectrometric screening - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Biological Activity of Cyclo(L-Pro-L-Val)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Pro-L-Val) is a cyclic dipeptide, a member of the 2,5-diketopiperazine class of compounds, which has demonstrated a range of significant biological activities. This technical guide provides a comprehensive overview of its known biological effects, with a focus on its anti-inflammatory, antimicrobial, and quorum sensing inhibitory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising bioactive molecule.

Core Biological Activities

Cyclo(L-Pro-L-Val) exhibits a spectrum of biological activities, making it a molecule of interest for pharmaceutical and biotechnological applications. Its primary reported activities include modulation of inflammatory pathways, inhibition of microbial growth, and interference with bacterial communication systems.

Anti-Inflammatory Activity

Cyclo(L-Pro-L-Val) has been shown to possess notable anti-inflammatory properties. Its mechanism of action is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. The compound has been observed to inhibit the phosphorylation of key signaling proteins in this pathway, including IκB kinase (IKK) subunits α and β, and NF-κB itself. This leads to a downstream reduction in the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Antimicrobial Activity

The compound has demonstrated activity against various microorganisms. It is particularly effective against certain Gram-positive bacteria. While specific data for Cyclo(L-Pro-L-Val) is emerging, a closely related compound, Cyclo(Pro-Val), has shown a Minimum Inhibitory Concentration (MIC) of 0.8 g/L against Bacillus subtilis[1]. Further research is needed to fully characterize the antimicrobial spectrum and potency of Cyclo(L-Pro-L-Val).

Quorum Sensing Inhibition

Cyclo(L-Pro-L-Val) has been identified as an inhibitor of quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate collective behaviors, including virulence and biofilm formation. It has been shown to inhibit LuxR-dependent biosensors in Escherichia coli, indicating its potential to disrupt bacterial communication and mitigate pathogenesis.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of Cyclo(L-Pro-L-Val) and its analogs.

| Activity | Assay | Organism/Cell Line | Parameter | Value | Reference |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Bacillus subtilis | MIC | 0.8 g/L | [1] |

| Quorum Sensing Inhibition | LuxR-dependent biosensor inhibition | Escherichia coli | IC50 | 0.4 mM |

Note: The MIC value is for the closely related compound Cyclo(Pro-Val) and serves as an indicator for the potential activity of Cyclo(L-Pro-L-Val).

| Activity | Target | Cell Line | Effect | Reference |

| Anti-inflammatory | IKKα/β, I-κBα, NF-κB | RAW 264.7 macrophages | Concentration-dependent inhibition of expression | [2] |

| Anti-inflammatory | iNOS and COX-2 | RAW 264.7 macrophages | Inhibition of activation | [2] |

Signaling Pathways and Mechanisms of Action

NF-κB Signaling Pathway Inhibition

Cyclo(L-Pro-L-Val) exerts its anti-inflammatory effects by targeting the canonical NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Cyclo(L-Pro-L-Val) intervenes by inhibiting the phosphorylation of IKKα/β, which in turn prevents IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm.

Caption: Inhibition of the NF-κB signaling pathway by Cyclo(L-Pro-L-Val).

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of Cyclo(L-Pro-L-Val).

Anti-Inflammatory Activity: Western Blot Analysis of NF-κB Pathway Proteins

Objective: To determine the effect of Cyclo(L-Pro-L-Val) on the phosphorylation of IKKα/β and NF-κB p65, and the degradation of IκBα in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Cyclo(L-Pro-L-Val)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IKKα/β, anti-IKKα, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Cyclo(L-Pro-L-Val) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation events, 1-2 hours for IκBα degradation).

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice.

-

Centrifuge the lysates and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Block the membranes with blocking buffer for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membranes again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the MIC of Cyclo(L-Pro-L-Val) against Gram-positive bacteria.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

Cyclo(L-Pro-L-Val)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Prepare an overnight culture of the bacterial strain in MHB.

-

Dilute the culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).

-

-

Serial Dilution:

-

Perform a two-fold serial dilution of Cyclo(L-Pro-L-Val) in MHB in a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Quorum Sensing Inhibition Assay: LuxR-Based Biosensor

Objective: To quantify the inhibitory effect of Cyclo(L-Pro-L-Val) on a LuxR-based quorum sensing system.

Materials:

-

E. coli biosensor strain carrying a LuxR-based reporter plasmid (e.g., expressing GFP or luciferase in response to an acyl-homoserine lactone, AHL)

-

Luria-Bertani (LB) broth with appropriate antibiotics

-

Cyclo(L-Pro-L-Val)

-

AHL inducer (e.g., 3-oxo-C6-HSL)

-

96-well black, clear-bottom microtiter plates

-

Plate reader capable of measuring fluorescence or luminescence

Procedure:

-

Culture Preparation:

-

Grow an overnight culture of the E. coli biosensor strain.

-

Dilute the culture in fresh LB broth to a specific OD600.

-

-

Assay Setup:

-

In a 96-well plate, add the diluted biosensor culture.

-

Add a fixed, sub-maximal inducing concentration of the AHL.

-

Add serial dilutions of Cyclo(L-Pro-L-Val).

-

Include controls (no AHL, AHL only, compound only).

-

-

Incubation and Measurement:

-

Incubate the plate at the optimal temperature for the biosensor (e.g., 30°C or 37°C) with shaking.

-

Measure the reporter signal (fluorescence or luminescence) and OD600 at regular intervals or at a fixed endpoint.

-

-

Data Analysis:

-

Normalize the reporter signal to cell density (OD600).

-

Calculate the percentage of inhibition for each concentration of Cyclo(L-Pro-L-Val) compared to the AHL-only control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for assessing the biological activities of Cyclo(L-Pro-L-Val).

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Cyclo(Pro-Val)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Pro-Val), a cyclic dipeptide, has emerged as a promising natural compound with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of Cyclo(Pro-Val)'s mechanism of action, supported by quantitative data from in vitro studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. The core of its anti-inflammatory activity lies in the potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of Cyclo(Pro-Val) for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB is a key orchestrator of the inflammatory cascade, controlling the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Cyclo(Pro-Val), also known as c(Pro-Val), is a diketopiperazine (DKP) naturally produced by various microorganisms. Recent studies have highlighted its potential as an anti-inflammatory agent. This guide will delve into the molecular mechanisms underlying the anti-inflammatory effects of Cyclo(Pro-Val), with a focus on its interaction with the NF-κB signaling pathway.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of Cyclo(Pro-Val) is its ability to suppress the activation of the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.

Cyclo(Pro-Val) intervenes in this cascade by inhibiting the phosphorylation of key upstream components.[1] Specifically, it has been shown to suppress the phosphorylation of IKKα and IKKβ, the catalytic subunits of the IKK complex.[1] This inhibition prevents the subsequent phosphorylation and degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm and preventing the transcription of its target genes.[1]

References

An In-depth Technical Guide to the Physicochemical Properties of Cyclo(Pro-Val)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Pro-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class, is a naturally occurring small molecule with a growing body of research highlighting its significant biological activities. Formed by the condensation of L-proline and L-valine, this compound has been isolated from various microorganisms, including bacteria and fungi.[1] Its rigid cyclic structure imparts unique physicochemical properties that contribute to its bioactivity, making it a molecule of interest for drug development, particularly in the areas of anti-inflammatory and antimicrobial therapies.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of Cyclo(Pro-Val), detailed experimental methodologies for their determination, and a visualization of its known signaling pathway interactions.

Physicochemical Properties

The physicochemical properties of Cyclo(Pro-Val) are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 190–192 °C | |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [4] |

| Molecular Weight | 196.25 g/mol | [4] |

| IUPAC Name | (3S,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

Solubility

| Solvent | Solubility | Source |

| DMSO | 100 mg/mL (509.55 mM) | [2] |

| Chloroform | Soluble | [5] |

| Dichloromethane | Soluble | [5] |

| Ethyl Acetate | Soluble | [5] |

| Acetone | Soluble | [5] |

| Ethanol | Soluble | [6][7] |

| Methanol | Soluble | [6][7] |

| Water | Limited solubility | [6][7] |

| PBS (pH 7.2) | 3 mg/mL | [8] |

Experimental Protocols

This section outlines generalized experimental methodologies for determining the key physicochemical properties of Cyclo(Pro-Val). These protocols are based on standard techniques for small molecule and peptide characterization.

Determination of Melting Point

The melting point of Cyclo(Pro-Val) can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of Cyclo(Pro-Val) is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The range between these two temperatures is reported as the melting point.

Determination of Solubility

The solubility of Cyclo(Pro-Val) in various solvents can be determined using the shake-flask method.

Methodology:

-

An excess amount of Cyclo(Pro-Val) is added to a known volume of the solvent in a sealed vial.

-

The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of Cyclo(Pro-Val) in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

The solubility is expressed in mg/mL or molarity.

Biological Activity and Signaling Pathways

Cyclo(Pro-Val) has been shown to possess significant anti-inflammatory and antimicrobial properties.[2][3] Its anti-inflammatory effects are, in part, mediated through the inhibition of the NF-κB signaling pathway.

Inhibition of NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines and enzymes like iNOS and COX-2. Cyclo(Pro-Val) has been shown to inhibit the phosphorylation of IKKα and IKKβ, thereby preventing the degradation of IκB and the subsequent activation of NF-κB.[2]

Caption: Inhibition of the NF-κB signaling pathway by Cyclo(Pro-Val).

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of the physicochemical properties of a cyclic dipeptide like Cyclo(Pro-Val).

Caption: A generalized experimental workflow for physicochemical characterization.

Conclusion

Cyclo(Pro-Val) is a promising cyclic dipeptide with well-defined physicochemical properties that underpin its notable biological activities. This technical guide provides a consolidated resource for researchers and drug development professionals, offering key data, standardized experimental approaches, and a visual representation of its mechanism of action. Further investigation into the structure-activity relationships and formulation development of Cyclo(Pro-Val) is warranted to fully explore its therapeutic potential.

References

- 1. genscript.com [genscript.com]

- 2. biobasic.com [biobasic.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclo(Pro-Val): An In-Depth Technical Guide on its Effects on Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Pro-Val), a cyclic dipeptide, has demonstrated notable antibacterial activity against various gram-positive bacteria. This document provides a comprehensive technical overview of the current understanding of Cyclo(Pro-Val)'s effects, with a focus on its potential as an antimicrobial agent. We delve into its mechanism of action, particularly its role in quorum sensing inhibition, and present available quantitative data on its efficacy. Detailed experimental protocols for key assays are provided to facilitate further research in this promising area.

Introduction

The emergence of antibiotic-resistant gram-positive pathogens presents a significant global health challenge. Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of natural compounds produced by a wide range of organisms, including bacteria, fungi, and marine sponges, that have garnered interest for their diverse biological activities. Among these, Cyclo(Pro-Val) has shown specific inhibitory effects against gram-positive bacteria, suggesting its potential as a lead compound for the development of novel therapeutics. This guide synthesizes the existing research on Cyclo(Pro-Val), offering a detailed resource for professionals in the field.

Antibacterial Activity of Cyclo(Pro-Val)

Cyclo(Pro-Val) has been shown to inhibit the growth of several gram-positive bacteria. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Quantitative Data on Antibacterial Efficacy

The following table summarizes the reported MIC values of Cyclo(Pro-Val) against various gram-positive bacteria.

| Gram-Positive Bacterium | Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Bacillus subtilis | Not Specified | 0.8 g/L | [1] |

| Staphylococcus aureus | CPCC 140594 | 256 µg/mL | [1] |

| Staphylococcus aureus | ATCC 6538 | 20 µg/mL (as Cyclo(Val-Pro)) | [1] |

| Rhodococcus fascians | LMG 3605 | 19.6 mg/mL | [2] |

Mechanism of Action: Quorum Sensing Inhibition

While the precise and complete mechanism of action of Cyclo(Pro-Val) is still under investigation, a significant body of evidence points towards the disruption of quorum sensing (QS) systems in gram-positive bacteria, particularly the accessory gene regulator (agr) system in Staphylococcus aureus.

The agr system is a cell-density-dependent signaling pathway that controls the expression of virulence factors. It is regulated by an autoinducing peptide (AIP). While direct evidence for Cyclo(Pro-Val) is still emerging, studies on structurally similar cyclic dipeptides suggest a competitive inhibition mechanism. It is hypothesized that these CDPs can bind to the membrane-bound sensor histidine kinase, AgrC, thereby preventing the binding of the native AIP and subsequent phosphorylation of the response regulator, AgrA. This inhibition halts the downstream transcription of virulence genes.

Proposed Signaling Pathway of agr Inhibition

The following diagram illustrates the proposed mechanism by which cyclic dipeptides like Cyclo(Pro-Val) may inhibit the agr quorum-sensing system in Staphylococcus aureus.

Caption: Proposed inhibition of the S. aureus agr quorum sensing system by Cyclo(Pro-Val).

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antibacterial effects of Cyclo(Pro-Val).

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard broth microdilution methods.

Objective: To determine the lowest concentration of Cyclo(Pro-Val) that inhibits the visible growth of a specific gram-positive bacterium.

Materials:

-

Cyclo(Pro-Val) stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial inoculum suspension standardized to 0.5 McFarland.

-

Spectrophotometer.

-

Incubator.

Procedure:

-

Preparation of Cyclo(Pro-Val) Dilutions:

-

Perform serial two-fold dilutions of the Cyclo(Pro-Val) stock solution in the growth medium across the wells of the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculum Preparation:

-

Culture the test bacterium overnight.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing the Cyclo(Pro-Val) dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC by visual inspection for the lowest concentration of Cyclo(Pro-Val) that shows no visible turbidity.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration at which the OD is significantly lower than the positive control.

-

Quorum Sensing Inhibition Assay (Reporter Strain Method)

This protocol utilizes a reporter strain that produces a detectable signal (e.g., bioluminescence, pigment) under the control of a QS-regulated promoter.

Objective: To assess the ability of Cyclo(Pro-Val) to inhibit a specific quorum-sensing system.

Materials:

-

A suitable reporter bacterial strain (e.g., Staphylococcus aureus carrying a plasmid with an agr-P3 promoter fused to a reporter gene like lux).

-

Cyclo(Pro-Val) solutions at various concentrations.

-

Appropriate growth medium.

-

Luminometer or spectrophotometer for signal detection.

Procedure:

-

Culture Preparation:

-

Grow the reporter strain to the early exponential phase.

-

-

Assay Setup:

-

In a 96-well plate, add the reporter strain culture to wells containing different concentrations of Cyclo(Pro-Val).

-

Include a positive control (reporter strain with its specific autoinducer, if necessary) and a negative control (reporter strain alone).

-

-

Incubation:

-

Incubate the plate under appropriate conditions for a set period, allowing for the expression of the reporter gene.

-

-

Signal Measurement:

-

Measure the reporter signal (e.g., luminescence, absorbance of a pigment) at regular intervals or at a specific endpoint.

-

-

Data Analysis:

-

Compare the signal intensity in the presence of Cyclo(Pro-Val) to the controls. A significant reduction in the signal indicates inhibition of the quorum-sensing pathway.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the antibacterial and anti-quorum sensing properties of Cyclo(Pro-Val).

Caption: General experimental workflow for evaluating Cyclo(Pro-Val)'s effects.

Conclusion and Future Directions

Cyclo(Pro-Val) demonstrates significant potential as an antibacterial agent against gram-positive bacteria. Its likely mechanism of action through the inhibition of the agr quorum-sensing system in Staphylococcus aureus makes it an attractive candidate for anti-virulence therapy, which may exert less selective pressure for resistance development compared to traditional bactericidal or bacteriostatic antibiotics.

Further research is warranted to:

-

Elucidate the precise molecular interactions between Cyclo(Pro-Val) and the components of the agr system.

-

Expand the testing of Cyclo(Pro-Val) against a broader range of clinically relevant gram-positive pathogens, including antibiotic-resistant strains.

-

Investigate its efficacy in in vivo models of infection.

-

Explore potential synergistic effects when used in combination with existing antibiotics.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of Cyclo(Pro-Val) and its potential therapeutic applications.

References

Understanding the Quorum Sensing Inhibition by Cyclo(Pro-Val): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a sophisticated cell-to-cell communication system in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation. In the opportunistic pathogen Pseudomonas aeruginosa, the QS network is a key regulator of its pathogenicity, making it an attractive target for the development of novel anti-virulence therapies. Cyclic dipeptides (CDPs), a class of naturally occurring compounds, have emerged as promising quorum sensing inhibitors (QSIs). This technical guide focuses on the current understanding of the QS inhibitory properties of a specific CDP, Cyclo(Pro-Val), and its potential as a lead compound in drug development. While direct and extensive research on Cyclo(Pro-Val) is still emerging, this document synthesizes available data, including that from structurally similar analogs, to provide a comprehensive overview of its mechanism of action, effects on virulence, and the experimental methodologies used for its characterization.

The Pseudomonas aeruginosa Quorum Sensing Network: A Brief Overview

The QS system in P. aeruginosa is a complex and hierarchical network primarily governed by two N-acyl homoserine lactone (AHL)-based systems: the las and rhl systems.

-

The las System: This system is at the top of the QS hierarchy. The autoinducer synthase LasI produces the signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). At a threshold concentration, 3-oxo-C12-HSL binds to and activates the transcriptional regulator LasR. The LasR/3-oxo-C12-HSL complex then upregulates the expression of a suite of virulence genes, including those encoding for elastase (lasB), alkaline protease, and exotoxin A. Crucially, the LasR/3-oxo-C12-HSL complex also activates the expression of the rhl system.

-

The rhl System: This system is regulated by the las system. The RhlI synthase produces the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL). C4-HSL binds to the transcriptional regulator RhlR. The RhlR/C4-HSL complex then controls the expression of another set of virulence factors, including those responsible for the production of pyocyanin (B1662382), rhamnolipids, and the LasA protease.[1]

Due to this hierarchical nature, inhibition of the las system can have a cascading effect, downregulating the entire QS network and significantly attenuating the virulence of P. aeruginosa.

Mechanism of Action of Cyclo(Pro-Val) as a Quorum Sensing Inhibitor

While direct molecular studies on Cyclo(Pro-Val) are limited, research on an ethyl acetate (B1210297) extract of P. aeruginosa RKC1, which showed significant QS inhibitory activity, identified Cyclo(L-prolyl-L-valine) as a predominant component, alongside Cyclo(Pro-Leu) and Cyclo(D-phenylalanyl-L-prolyl).[2] This finding strongly implicates Cyclo(Pro-Val) as an active QS inhibitor.

The proposed mechanism of action for many CDPs, including likely that of Cyclo(Pro-Val), involves competitive binding to the ligand-binding domain of the LasR receptor. By occupying the same binding site as the native autoinducer (3-oxo-C12-HSL), these inhibitors prevent the conformational changes required for LasR dimerization and subsequent activation of target gene transcription. This competitive inhibition effectively silences the las system and, consequently, the downstream rhl system.

Molecular docking studies of other cyclic dipeptides with the LasR receptor have supported this hypothesis, showing favorable binding energies and interactions with key amino acid residues within the ligand-binding pocket.[3][4][5][6]

Effects on Virulence Factor Production and Biofilm Formation

The inhibition of the QS cascade by Cyclo(Pro-Val) and related compounds leads to a significant reduction in the production of key virulence factors and a diminished capacity for biofilm formation.

Quantitative Data on Virulence Factor Inhibition

| Compound | Concentration | Pyocyanin Inhibition (%) | Elastase Inhibition (%) | Rhamnolipid Inhibition (%) | Reference |

| Cyclo(L-Tyr-L-Pro) | 0.5 mg/mL | 41% | 32% | Not Reported | [7] |

| N-Decanoyl cyclopentylamide | 250 µM | ~36% | ~23% | ~13% | [8] |

| trans-cinnamaldehyde | sub-inhibitory | 32% | 22% | Not Reported | [9] |

Note: This table is illustrative and uses data from analogous compounds due to the limited availability of specific data for Cyclo(Pro-Val).

Biofilm Inhibition

The QS system plays a critical role in the maturation and structural integrity of P. aeruginosa biofilms. By disrupting QS signaling, Cyclo(Pro-Val) is expected to inhibit biofilm formation. Studies on other cyclic dipeptides have demonstrated a significant reduction in biofilm biomass at sub-inhibitory concentrations. For instance, Cyclo(L-Tyr-L-Pro) has been shown to reduce biofilm formation by 48% at a concentration of 0.5 mg/mL.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the quorum sensing inhibitory activity of compounds like Cyclo(Pro-Val).

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of P. aeruginosa. This is crucial to ensure that subsequent anti-QS assays are performed at sub-MIC concentrations, where the observed effects are due to QS inhibition and not bactericidal or bacteriostatic activity.

Protocol:

-

Prepare a stock solution of Cyclo(Pro-Val) in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the Cyclo(Pro-Val) stock solution in a suitable growth medium (e.g., Luria-Bertani broth).

-

Inoculate each well with a standardized suspension of P. aeruginosa PAO1 to a final density of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria with solvent control) and negative (sterile medium) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of Cyclo(Pro-Val) at which no visible turbidity is observed.

Pyocyanin Quantification Assay

Objective: To quantify the production of the QS-regulated virulence factor pyocyanin in the presence of Cyclo(Pro-Val).

Protocol:

-

Grow P. aeruginosa PAO1 in a suitable medium (e.g., King's A broth) in the presence of sub-MIC concentrations of Cyclo(Pro-Val) and a solvent control for 24-48 hours at 37°C with shaking.

-

Centrifuge the cultures to pellet the bacterial cells.

-

Transfer 1.5 mL of the supernatant to a fresh tube and add 0.9 mL of chloroform (B151607). Vortex vigorously.

-

Centrifuge to separate the phases. The blue pyocyanin will be in the lower chloroform layer.

-

Carefully transfer the chloroform layer to a new tube and add 0.5 mL of 0.2 M HCl. Vortex. The pyocyanin will move to the upper, pink aqueous layer.

-

Measure the absorbance of the top aqueous layer at 520 nm.

-

Calculate the pyocyanin concentration using the molar extinction coefficient of pyocyanin (17.072 µg/mL/OD520).

-

Determine the percentage of inhibition compared to the solvent control.[10]

Elastase Activity Assay (Elastin-Congo Red Method)

Objective: To measure the activity of the QS-regulated elastase enzyme in the culture supernatant.

Protocol:

-

Grow P. aeruginosa PAO1 in a suitable medium in the presence of sub-MIC concentrations of Cyclo(Pro-Val) and a solvent control for 18-24 hours at 37°C with shaking.

-

Centrifuge the cultures and collect the cell-free supernatant.

-

Add 100 µL of the supernatant to 900 µL of Elastin-Congo Red (ECR) buffer (100 mM Tris-HCl, 1 mM CaCl2, pH 7.5) containing 5 mg of ECR.

-

Incubate the mixture at 37°C for 3-6 hours with shaking.

-

Stop the reaction by adding 100 µL of 0.12 M EDTA.

-

Centrifuge to pellet the insoluble ECR.

-

Measure the absorbance of the supernatant at 495 nm.

-

Calculate the percentage of elastase activity inhibition relative to the solvent control.[10]

Rhamnolipid Quantification Assay (Orcinol Method)

Objective: To quantify the production of rhamnolipids, which are regulated by the rhl QS system.

Protocol:

-

Grow P. aeruginosa PAO1 in a suitable medium (e.g., Nutrient Broth supplemented with glycerol) in the presence of sub-MIC concentrations of Cyclo(Pro-Val) and a solvent control for 48-72 hours at 37°C with shaking.

-

Centrifuge the cultures and collect the cell-free supernatant.

-

Extract the rhamnolipids from the supernatant using diethyl ether.

-

Evaporate the ether and resuspend the residue in water.

-

Add orcinol (B57675) solution (0.19% in 53% H2SO4) to the sample.

-

Heat the mixture at 80°C for 30 minutes.

-

Cool the samples and measure the absorbance at 421 nm.

-

Quantify the rhamnolipid concentration using a standard curve prepared with rhamnose.

Biofilm Formation Assay (Crystal Violet Staining)

Objective: To assess the effect of Cyclo(Pro-Val) on the formation of P. aeruginosa biofilms.

Protocol:

-

Grow an overnight culture of P. aeruginosa PAO1 and dilute it to an OD600 of 0.05 in fresh LB broth.

-

Add 100 µL of the diluted culture to the wells of a 96-well polystyrene microtiter plate.

-

Add 100 µL of LB broth containing various sub-MIC concentrations of Cyclo(Pro-Val) and a solvent control.

-

Incubate the plate statically at 37°C for 24 hours.

-

Carefully discard the planktonic culture and gently wash the wells three times with phosphate-buffered saline (PBS).

-

Air dry the plate and stain the adherent biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.

-

Discard the crystal violet solution and wash the wells thoroughly with water.

-

Solubilize the bound crystal violet with 200 µL of 95% ethanol.

-

Measure the absorbance at 570 nm to quantify the biofilm biomass.

-

Calculate the percentage of biofilm inhibition relative to the solvent control.[10]

Visualizations

Signaling Pathways

Caption: Hierarchical quorum sensing network in P. aeruginosa and the inhibitory action of Cyclo(Pro-Val).

Experimental Workflow

Caption: General experimental workflow for screening and characterizing Cyclo(Pro-Val) as a quorum sensing inhibitor.

Logical Relationship

Caption: Logical flow of quorum sensing activation, its pathogenic consequences, and the inhibitory effect of Cyclo(Pro-Val).

Conclusion and Future Directions

Cyclo(Pro-Val) has been identified as a component of a natural extract with potent quorum sensing inhibitory properties, suggesting its potential as a valuable lead compound for the development of anti-virulence drugs against Pseudomonas aeruginosa. The likely mechanism of action, competitive inhibition of the LasR receptor, disrupts the entire QS cascade, leading to a significant reduction in virulence factor production and biofilm formation.

While the evidence is promising, further research is imperative to fully elucidate the therapeutic potential of Cyclo(Pro-Val). Future studies should focus on:

-

Quantitative analysis of pure Cyclo(Pro-Val): Determining the precise IC50 values for the inhibition of pyocyanin, elastase, rhamnolipid production, and biofilm formation using purified Cyclo(Pro-Val).

-

Detailed mechanistic studies: Conducting biophysical assays, such as isothermal titration calorimetry, to determine the binding affinity of Cyclo(Pro-Val) to LasR and RhlR.

-

In vivo efficacy studies: Evaluating the ability of Cyclo(Pro-Val) to attenuate P. aeruginosa virulence in animal models of infection.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of Cyclo(Pro-Val) to optimize its potency and pharmacokinetic properties.

A comprehensive understanding of the quorum sensing inhibition by Cyclo(Pro-Val) will pave the way for the rational design of novel and effective therapies to combat infections caused by the multidrug-resistant pathogen Pseudomonas aeruginosa.

References

- 1. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Preliminary Studies on Cyclo(Pro-Val) Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Pro-Val), a cyclic dipeptide, has emerged as a molecule of interest in cancer research due to its observed cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary studies on the cytotoxicity of Cyclo(Pro-Val), detailing experimental methodologies, summarizing quantitative data, and illustrating the putative signaling pathways involved in its mechanism of action. While research on Cyclo(Pro-Val) is ongoing, this document consolidates the current understanding to aid researchers and professionals in the field of drug development.

Quantitative Cytotoxicity Data

The cytotoxic potential of Cyclo(Pro-Val) has been evaluated against several cancer cell lines. The following table summarizes the available quantitative data from preliminary studies. It is important to note that research in this specific area is still developing, and the data presented here is based on initial findings.

| Cell Line | Cancer Type | Assay | Concentration | Effect |

| HepG2 | Hepatocellular Carcinoma | Not Specified | 50 µg/mL | Evident growth inhibition |

| LNCaP | Prostate Cancer | Not Specified | 50 µg/mL | Evident growth inhibition |

| Suspension Cells | Not Specified | Not Specified | 10 µg/mL | 65% lethality after 48h[1] |

| Suspension Cells | Not Specified | Not Specified | 20 µg/mL | 73% lethality after 48h[1] |

| Suspension Cells | Not Specified | Not Specified | 30 µg/mL | 80% lethality after 48h[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the typical experimental protocols used to assess the cytotoxicity of Cyclo(Pro-Val).

Cell Culture

-

Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma) and LNCaP (prostate cancer) are commonly used.

-

Culture Medium: Cells are typically cultured in Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Cyclo(Pro-Val). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24 to 48 hours.

-

MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Caspase Activity Assay

Caspases are a family of proteases that play a central role in apoptosis. Measuring their activity provides direct evidence of apoptosis induction.

-

Cell Lysis: Cells are treated with Cyclo(Pro-Val) for a specified time, harvested, and lysed to release cellular contents.

-

Substrate Addition: A specific fluorogenic or colorimetric substrate for a particular caspase (e.g., Caspase-3) is added to the cell lysate.

-

Incubation: The mixture is incubated to allow the caspase to cleave the substrate.

-

Detection: The resulting fluorescent or colorimetric signal is measured using a fluorometer or spectrophotometer. The signal intensity is proportional to the caspase activity.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family of proteins.

-

Protein Extraction: Cells are treated with Cyclo(Pro-Val), and total protein is extracted.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) and then with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Visualizations

The cytotoxic effects of cyclic dipeptides like Cyclo(Pro-Val) are often mediated through the induction of apoptosis. While the precise signaling cascade for Cyclo(Pro-Val) is still under investigation, based on studies of similar compounds, the intrinsic (mitochondrial) pathway of apoptosis is a likely mechanism.

Proposed Intrinsic Apoptotic Pathway

This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

Caption: Proposed intrinsic apoptotic pathway induced by Cyclo(Pro-Val).

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like Cyclo(Pro-Val).

Caption: General experimental workflow for in vitro cytotoxicity testing.

Conclusion

The preliminary findings on the cytotoxicity of Cyclo(Pro-Val) are promising and suggest its potential as an anticancer agent. The evident growth inhibition in hepatocellular carcinoma and prostate cancer cell lines warrants further in-depth investigation. The proposed mechanism of action through the induction of the intrinsic apoptotic pathway provides a solid foundation for future mechanistic studies. This technical guide serves as a resource for researchers to design and execute further experiments aimed at elucidating the full therapeutic potential of Cyclo(Pro-Val). Future studies should focus on determining the IC50 values across a broader range of cancer cell lines, definitively identifying the signaling pathways involved, and progressing to in vivo models to assess efficacy and safety.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclo(Pro-Val)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Pro-L-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class, has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory and quorum sensing modulation capabilities. This document provides a comprehensive guide for the laboratory synthesis of Cyclo(L-Pro-L-Val), detailing a robust solution-phase protocol. The synthesis involves the coupling of N-protected L-proline and L-valine methyl ester, followed by deprotection and intramolecular cyclization. Detailed experimental procedures, characterization data, and visualizations of the synthetic workflow and relevant biological signaling pathways are presented to facilitate its application in research and drug development.

Introduction

Cyclic dipeptides, or 2,5-diketopiperazines (DKPs), are the smallest class of cyclic peptides and are prevalent in nature, being isolated from various microorganisms, plants, and animals. They exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. The rigid cyclic structure of DKPs makes them attractive scaffolds for drug design. Cyclo(L-Pro-L-Val) is a notable DKP composed of L-proline and L-valine residues. Research has indicated its potential as an anti-inflammatory agent through the inhibition of the NF-κB signaling pathway and its involvement in bacterial communication as a quorum sensing molecule. The ability to efficiently synthesize Cyclo(L-Pro-L-Val) is crucial for further investigation into its therapeutic potential and mechanism of action.

Data Presentation

Table 1: Summary of Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purpose |

| N-α-Boc-L-proline | C₁₀H₁₇NO₄ | 215.25 | Starting material (N-protected proline) |

| L-valine methyl ester hydrochloride | C₆H₁₄ClNO₂ | 167.63 | Starting material (C-protected valine) |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Coupling additive (racemization suppressant) |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| Ethyl acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 | Solvent for extraction and chromatography |

| Hexane (B92381) | C₆H₁₄ | 86.18 | Solvent for chromatography |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Deprotection agent (removes Boc group) |

| 2-Butanol | C₄H₁₀O | 74.12 | Solvent for cyclization |